Cas no 939990-10-0 (2,6-Dichloro-4-fluoroiodobenzene)

2,6-Dichloro-4-fluoroiodobenzene is a halogenated benzene derivative featuring chloro, fluoro, and iodo substituents at the 2, 6, and 4 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, where its iodine moiety facilitates selective functionalization. The electron-withdrawing effects of the chloro and fluoro groups enhance its reactivity in nucleophilic aromatic substitution (SNAr) reactions. Its high purity and stability under standard conditions make it suitable for pharmaceutical and agrochemical applications. The compound’s well-defined structure and predictable reactivity contribute to its utility in constructing complex aromatic frameworks.
2,6-Dichloro-4-fluoroiodobenzene structure
939990-10-0 structure
Product Name:2,6-Dichloro-4-fluoroiodobenzene
CAS No:939990-10-0
MF:C6H2Cl2FI
MW:290.888955593109
MDL:MFCD13194304
CID:4660360
PubChem ID:50998603
Update Time:2025-11-01

2,6-Dichloro-4-fluoroiodobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dichloro-5-fluoro-2-iodobenzene
    • 2,6-Dichloro-4-fluoroiodobenzene
    • C6H2Cl2FI
    • AK191453
    • Z1136
    • 1,3-Dichloro-5-fluoro-2-iodobenzene (ACI)
    • SY239612
    • CS-0060182
    • AKOS026670875
    • Z1269123805
    • 2,3-DICHLORO-4-FLUOROIODOBENZENE
    • 1,3-Dichloro-5-fluoro-2-iodo-benzene
    • 939990-10-0
    • MFCD13194304
    • F10365
    • EN300-2223814
    • AS-19904
    • AB93096
    • MDL: MFCD13194304
    • Inchi: 1S/C6H2Cl2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
    • InChI Key: BNDDNJADWILQIT-UHFFFAOYSA-N
    • SMILES: FC1C=C(Cl)C(I)=C(Cl)C=1

Computed Properties

  • Exact Mass: 289.85623g/mol
  • Monoisotopic Mass: 289.85623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.9

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2,6-Dichloro-4-fluoroiodobenzene Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of novel catechol derivatives as catechol-O-methyltransferase inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ;  60 °C; 0.1 h, 60 °C; 60 °C → rt
1.2 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide ;  0 °C; 0.2 h, 0 °C; rt
Reference
Method for the preparation of O-di/tri-halogenated benzene
, China, , ,

2,6-Dichloro-4-fluoroiodobenzene Preparation Products

2,6-Dichloro-4-fluoroiodobenzene Related Literature

Additional information on 2,6-Dichloro-4-fluoroiodobenzene

Research Brief on 2,6-Dichloro-4-fluoroiodobenzene (CAS: 939990-10-0) in Chemical Biology and Pharmaceutical Applications

2,6-Dichloro-4-fluoroiodobenzene (CAS: 939990-10-0) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a critical building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and diagnostic tools. Its unique structural features, including the presence of multiple halogens, make it an ideal candidate for cross-coupling reactions and other synthetic transformations that are central to modern drug discovery.

Recent studies have highlighted the role of 2,6-Dichloro-4-fluoroiodobenzene in the synthesis of bioactive molecules, such as kinase inhibitors and antimicrobial agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the palladium-catalyzed Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl scaffolds found in many FDA-approved drugs. The compound's reactivity and stability under various reaction conditions have made it a preferred choice for researchers aiming to optimize synthetic routes for high-value pharmaceutical intermediates.

In addition to its synthetic applications, 2,6-Dichloro-4-fluoroiodobenzene has been investigated for its potential in radiopharmaceuticals. A recent preprint on bioRxiv (2024) detailed its use as a precursor for radioiodination, enabling the development of targeted imaging agents for oncology. The study reported high radiochemical yields and excellent in vivo stability, underscoring the compound's promise in advancing precision medicine. These findings align with the growing demand for innovative tools in diagnostic imaging and theranostics.

Despite its advantages, challenges remain in the large-scale production and purification of 2,6-Dichloro-4-fluoroiodobenzene. A 2024 industry report by Chemical & Engineering News highlighted the need for greener synthetic protocols to minimize environmental impact, given the compound's halogen-rich composition. Researchers are actively exploring catalytic methods and solvent-free reactions to address these concerns, with promising preliminary results. This focus on sustainability reflects broader trends in the pharmaceutical industry toward eco-friendly manufacturing practices.

Looking ahead, the versatility of 2,6-Dichloro-4-fluoroiodobenzene positions it as a key player in emerging areas such as PROTAC (Proteolysis Targeting Chimeras) development and covalent inhibitor design. Its ability to serve as a handle for further functionalization makes it invaluable for constructing bifunctional molecules that are revolutionizing drug discovery paradigms. As research continues to uncover new applications, this compound is expected to remain at the forefront of innovation in chemical biology and pharmaceutical sciences.

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